2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,8-naphthyridine family, a class of heterocyclic molecules with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure features:
- A 1,8-naphthyridine core substituted with a 3-chlorobenzoyl group at position 2.
- An N-(4-methoxyphenyl)acetamide side chain, contributing to solubility and target binding.
Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-15-6-11-20-24(32)21(23(31)16-4-3-5-17(26)12-16)13-29(25(20)27-15)14-22(30)28-18-7-9-19(33-2)10-8-18/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULHBZONRGDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with N-(4-methoxyphenyl)acetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural differences among related compounds are summarized below:
Key Observations :
- Chlorine vs. Methoxy Groups : The target compound’s 4-methoxyphenyl group likely improves solubility compared to the chlorophenyl analogs (e.g., 5a3, 5a2), where electron-withdrawing Cl may reduce bioavailability .
- Methyl at Position 7 : The 7-methyl group in the target compound may enhance metabolic stability compared to halogenated derivatives (e.g., 7-Cl-6-F in ), which are prone to dehalogenation .
- Benzoyl vs. Benzyl : The 3-chlorobenzoyl group in the target compound introduces a ketone, enabling additional hydrogen-bond interactions compared to 4-Cl-benzyl-substituted analogs .
Physicochemical and Spectral Properties
Data from synthesized analogs highlight trends in stability and reactivity:
Notes:
- High melting points (e.g., >300°C for 5a3) correlate with strong intermolecular forces in chlorinated analogs, whereas lower values (e.g., 193–195°C for 5a2) suggest reduced crystallinity with ortho-substituents .
- Yields vary significantly (25–76%), reflecting differences in reaction optimization. The target compound’s synthesis would require careful control of substituent reactivity .
Biological Activity
The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide , often referred to as E999-1168 , belongs to a class of naphthyridine derivatives. These compounds have garnered attention for their potential biological activities, particularly in oncology and antimicrobial research. This article explores the biological activity of E999-1168, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
E999-1168 has a complex molecular structure characterized by:
- Molecular Formula : C24H22ClN3O3
- IUPAC Name : this compound
- Molecular Weight : Approximately 459.93 g/mol
The compound features a naphthyridinone core with a chlorobenzoyl substituent and a methoxyphenyl acetamide moiety, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of E999-1168. Similar naphthyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : E999-1168 exhibits IC50 values comparable to other known anticancer agents, indicating its potential effectiveness in inhibiting cancer cell proliferation.
| Cell Line | IC50 (μg/mL) |
|---|---|
| H1299 (Lung) | 10.47 |
| HeLa (Cervical) | 15.03 |
| MDA-MB-231 (Breast) | 12.00 |
These values suggest that E999-1168 may induce apoptosis and inhibit tumor growth through mechanisms similar to other naphthyridine derivatives.
The proposed mechanisms by which E999-1168 exerts its biological effects include:
- DNA Intercalation : Like other naphthyridine compounds, E999-1168 may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound has been observed to upregulate pro-apoptotic markers such as p21 and downregulate anti-apoptotic factors in cancer cells.
- Cell Cycle Arrest : Studies indicate that E999-1168 can induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates in sensitive cell lines.
In Vitro Studies
A study conducted on the effects of E999-1168 on human cancer cell lines demonstrated significant cytotoxicity across multiple types of cancers. The findings indicated that treatment with E999-1168 resulted in:
- Increased apoptosis rates as measured by flow cytometry.
- Altered expression levels of key regulatory proteins involved in the apoptotic pathway.
In Vivo Studies
Animal models treated with E999-1168 showed promising results in reducing tumor size and improving survival rates compared to controls. Notably:
- Mice bearing human hepatocellular carcinoma xenografts exhibited a marked decrease in tumor volume following treatment with E999-1168.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| E999-1168 | 65 |
These results underscore the potential of E999-1168 as an effective therapeutic agent against certain malignancies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
